Agomelatine is derived from the structural modification of naphthalene derivatives. The compound's development was spearheaded by Servier Laboratories, and it has been marketed under the trade names Valdoxan and Thymanax. Its classification falls within the categories of both pharmacological agents and neuropharmaceuticals, specifically targeting melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT2C) .
The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide involves several key steps:
The molecular formula for N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide is , with a molecular weight of approximately 285.34 g/mol. The structure features:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly its binding affinity to melatonin and serotonin receptors.
N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide participates in various chemical reactions:
The mechanism by which N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide exerts its antidepressant effects involves:
The physical properties of N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide include:
N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2